molecular formula C19H18O5 B4829161 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B4829161
M. Wt: 326.3 g/mol
InChI Key: HKOMFPDONASGQU-UHFFFAOYSA-N
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Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of both coumarin and furoate, potentially enhancing its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the O-acylation reaction of 7-hydroxy-4-methylcoumarin with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Materials: 7-hydroxy-4-methylcoumarin and 2-furoyl chloride.

    Reaction Conditions: Dissolve 7-hydroxy-4-methylcoumarin in dichloromethane, add triethylamine, and then slowly add 2-furoyl chloride while maintaining the reaction mixture at room temperature.

    Workup: After the reaction is complete, the mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction would be carried out in large reactors with efficient mixing and temperature control. Purification steps would include large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The furoate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the coumarin structure can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. The furoate moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets involved in its biological activities are still under investigation.

Comparison with Similar Compounds

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate can be compared with other coumarin derivatives such as:

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties. The presence of the furoate moiety in this compound may provide unique properties, such as enhanced antimicrobial activity or improved pharmacokinetic profiles.

Properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-3-4-6-13-11-17(20)24-18-12(2)15(9-8-14(13)18)23-19(21)16-7-5-10-22-16/h5,7-11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOMFPDONASGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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